molecular formula C4H2BrClS B1265590 2-Bromo-5-chlorothiophene CAS No. 2873-18-9

2-Bromo-5-chlorothiophene

Cat. No.: B1265590
CAS No.: 2873-18-9
M. Wt: 197.48 g/mol
InChI Key: ZFAJPWYXLYGUJU-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorothiophene (2-BCT) is an organosulfur compound containing both bromine and chlorine atoms. It is an important building block for the synthesis of various organic molecules. The compound has been studied for its applications in materials science, medicinal chemistry, and organic synthesis. Due to its unique chemical structure and reactivity, it has been used as a reagent for a variety of synthetic transformations and as a building block for the synthesis of biologically active molecules.

Scientific Research Applications

Electrochemical Reduction

The electrochemical reduction of 2-bromo-5-chlorothiophene has been extensively studied. Walker et al. (2018) demonstrated that at silver cathodes in dimethylformamide, this compound undergoes a two-electron cleavage of the carbon-bromine bond to produce 2-chlorothiophene as the major product. This process is accompanied by minor products arising from a halogen dance, highlighting the complex electrochemical behavior of this compound (Walker, Martin, Mubarak, & Peters, 2018).

Electronic Structure and Substituent Effects

Tong et al. (2010) investigated the electronic structure and substituent effects in this compound. Using photoelectron spectroscopy and theoretical methods, they determined that the outermost electrons reside mainly in the thiophene ring. This analysis is crucial for understanding the electronic effects of donor or acceptor substituent groups and their impact on reactivity (Tong, Ma, Ge, Wang, & Wang, 2010).

Photodissociation Dynamics

Kawade et al. (2012) conducted a study on the photodissociation dynamics of this compound using a supersonic molecular beam. They determined translational energy distributions and recoil anisotropy parameters, providing insights into the dissociation mechanisms of this halogen-substituted thiophene (Kawade, Saha, Upadhyaya, Kumar, Naik, & Bajaj, 2012).

Grignard Reaction

The Grignard reaction of this compound has been explored as a route to synthesize substituted thiophenes. Gronowitz and Pettersson (1976) demonstrated its use in creating thiophene magnesium halide, which is a precursor for various thiophene derivatives (Gronowitz & Pettersson, 1976).

Synthesis of Fluorothiophene

Kassmi et al. (1994) described a method for synthesizing 3-fluorothiophene from this compound. This process involves nucleophilic aromatic substitution and subsequent reactions, highlighting its utility in synthesizing fluorinated thiophene derivatives (Kassmi, Fache, & Lemaire, 1994).

Catalytic Applications

The palladium-catalyzed direct 5-arylation of halothiophene derivatives, including this compound, has been reported by Beydoun and Doucet (2011). This method facilitates the synthesis of polyfunctionalized arylated thiophenes in a single step, showcasing its potential in catalytic applications (Beydoun & Doucet, 2011).

Safety and Hazards

2-Bromo-5-chlorothiophene is classified as a combustible liquid (Category 4, H227) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

2-Bromo-5-chlorothiophene is a halogen-substituted thiophene

Mode of Action

It has been studied for its photodissociation dynamics using resonance enhanced multiphoton ionization time-of-flight technique . This suggests that the compound may undergo photodissociation, a process where a molecule absorbs light and breaks down into smaller fragments.

Pharmacokinetics

It’s known that the compound can undergo electrochemical reduction at a carbon cathode in dimethylformamide containing tetramethylammonium perchlorate . This suggests that the compound may be metabolized through reduction reactions.

Result of Action

Its photodissociation dynamics have been studied , suggesting that it may induce molecular changes when exposed to light.

Action Environment

Given its photodissociation properties , it’s plausible that light exposure could influence its activity.

Biochemical Analysis

Biochemical Properties

2-Bromo-5-chlorothiophene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been used in the synthesis of monomers and other chemical compounds, indicating its reactivity and versatility . The compound’s interactions with biomolecules are primarily driven by its halogen atoms, which can form halogen bonds with nucleophilic sites on proteins and enzymes. These interactions can influence the activity of enzymes and the stability of protein structures.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s halogen atoms can interact with cellular receptors and enzymes, leading to changes in signal transduction pathways. This can result in altered gene expression and metabolic activity, impacting cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, through halogen bonding and other non-covalent interactions. This binding can inhibit or activate enzyme activity, leading to changes in metabolic pathways and gene expression. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of metabolic pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can further interact with cellular components. These metabolic processes can influence the compound’s activity and its effects on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. It can also bind to transport proteins, facilitating its distribution to specific cellular compartments. The localization and accumulation of this compound within cells can influence its activity and interactions with biomolecules .

Properties

IUPAC Name

2-bromo-5-chlorothiophene
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InChI

InChI=1S/C4H2BrClS/c5-3-1-2-4(6)7-3/h1-2H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZFAJPWYXLYGUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H2BrClS
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DSSTOX Substance ID

DTXSID70182887
Record name 2-Bromo-5-chlorothiophene
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Molecular Weight

197.48 g/mol
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Physical Description

Clear light yellow or pink-orange liquid; [Acros Organics MSDS]
Record name 2-Bromo-5-chlorothiophene
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CAS No.

2873-18-9
Record name 2-Bromo-5-chlorothiophene
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Record name 2-Bromo-5-chlorothiophene
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Record name 2-bromo-5-chlorothiophene
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Record name 2-BROMO-5-CHLOROTHIOPHENE
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Synthesis routes and methods

Procedure details

By a procedure similar to that described in Example 3, at a temperature of 480° C, from 2-chloro-5-bromothiophene and hydrogen sulphide taken in the molar ratio of 2:1 respectively, di(2-chloro-5-thienyl)sulphide is obtained in the quantity of 17 percent by weight with respect to the starting quantity and 30 percent by weight for the reacted 2-chloro-5-bromothiophene.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the photodissociation dynamics of 2-bromo-5-chlorothiophene?

A1: Research using resonance enhanced multiphoton ionization-time-of-flight (REMPI-TOF) techniques at 235 nm revealed insights into the photodissociation dynamics of this compound []. The study showed that upon excitation, the molecule undergoes halogen atom elimination, resulting in the formation of chlorine and bromine atoms in both ground and excited spin-orbit states. Interestingly, the translational energy distribution for chlorine atom elimination showed two distinct components, a fast and a slow one, suggesting different dissociation pathways. In contrast, bromine atom elimination displayed a single component in the translational energy distribution. The observed energy partitioning into translational modes provided valuable information about the nature of the excited state and the dynamics of the dissociation process.

Q2: Can you elaborate on the electrochemical reduction behavior of this compound?

A2: Electrochemical studies employing cyclic voltammetry and controlled-potential electrolysis unveiled intriguing reduction behavior of this compound []. The molecule exhibits two irreversible two-electron reduction waves. Electrolysis at potentials corresponding to the first wave triggers a fascinating phenomenon termed "electrolytically induced halogen dance", leading to the formation of a mixture of halogenated thiophene products, including 3-bromothiophene, 3,4-dibromothiophene, 3-bromo-2-chlorothiophene, and 4-bromo-2-chlorothiophene. This suggests that the initial electron transfer event initiates a series of rearrangements and halogen migrations within the thiophene ring. Electrolysis at the second wave potential leads to the complete dehalogenation of the molecule, yielding thiophene as the sole product.

Q3: How is this compound used in synthetic chemistry?

A3: this compound serves as a valuable starting material in organic synthesis []. Its reactivity stems from the presence of two different halogen atoms, allowing for selective functionalization at either the bromine or chlorine position. For instance, it can be readily converted to a Grignard reagent, 5-chloro-2-thienylmagnesium bromide, by reacting with magnesium. This Grignard reagent can then be utilized to introduce the 5-chloro-2-thienyl group into other molecules, offering a route to synthesize a diverse range of compounds containing the thiophene moiety with specific substitution patterns.

Q4: Are there any studies on the nuclear magnetic resonance (NMR) properties of this compound?

A4: Yes, this compound has been studied using nuclear magnetic double-resonance techniques []. The two protons on the thiophene ring, despite being in different chemical environments due to the asymmetric substitution pattern, exhibit strong coupling in their NMR spectrum. This coupling provides valuable information about the relative positions of the protons and the electronic environment of the thiophene ring. Furthermore, the observed relaxation and coherence effects in the double-resonance spectra shed light on the dynamic processes and interactions present within the molecule, highlighting the sensitivity of NMR techniques in probing molecular structure and dynamics.

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